molecular formula C18H26N2O4 B1207460 Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester

Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester

Cat. No. B1207460
M. Wt: 334.4 g/mol
InChI Key: BVCXOEIOBRWZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester is an aminobenzoic acid.

Scientific Research Applications

Application in Removal and Recovery of Anions

A study by Heininger and Meloan (1992) examined the use of 4-Aminobenzoic acid esters in selectively precipitating anions like chromate, molybdate, tungstate, and vanadate from aqueous solutions. This selective reagent proved effective for the removal and recovery of these specific anions, providing a basis for environmental and analytical chemistry applications (Heininger & Meloan, 1992).

Spectroscopic Properties and Molecular Probing

Bekere et al. (2013) synthesized and studied 4-amino-1,8-naphthalimide derivatives, involving the carboxylic group, for their fluorescence features. One derivative in particular exhibited sensitivity as a molecular probe for ZnO nanoparticles, demonstrating potential in materials science and nanotechnology for sensing and imaging applications (Bekere et al., 2013).

Fluorescence Probes and Radical Processes

Kósa, Danko, and Hrdlovič (2012) explored adducts of 4-N,N-dimethylamino benzoic acid with tetramethyl piperidine as fluorescence probes. These probes were evaluated for monitoring radical processes, indicating their application in studying chemical reactions and molecular dynamics (Kósa, Danko, & Hrdlovič, 2012).

Hyperbranched Poly(Ester‐Amide)s Synthesis

Research by Kricheldorf and Loehden (1995) involved synthesizing hyperbranched poly(ester‐amide)s using 3-acetoxybenzoyl and 3,5-diaminobenzoic acid. This work contributes to polymer science, specifically in the development of new materials with potential applications in various industrial sectors (Kricheldorf & Loehden, 1995).

Preparation of Prenylated Benzoic Acid Derivatives

Friedrich et al. (2005) isolated new prenylated 4-hydroxy-benzoic acid derivatives from Piper hispidum. These compounds' structures were elucidated, and their cytotoxicity was evaluated, indicating potential biomedical applications and contributing to the field of natural product chemistry (Friedrich et al., 2005).

Co-crystallization Studies

Skovsgaard and Bond (2009) conducted studies on co-crystallizing benzoic acid derivatives with N-containing bases. This research provides insights into crystal formation and polymorphism, relevant to pharmaceuticals and material science (Skovsgaard & Bond, 2009).

Tuberculostatic Activity of Derivatives

Stelt, Zwart Voorspuij, and Nauta (2006) investigated the tuberculostatic activity of derivatives of 4-nitro-benzoic acid and 4-amino-benzoic acid. This research is significant for developing new treatments for tuberculosis (Stelt, Zwart Voorspuij, & Nauta, 2006).

Synthesis of Oxidative Reagents

Mercadante et al. (2013) describe the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions. This research has implications in organic synthesis and chemical processing (Mercadante et al., 2013).

properties

Product Name

Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-aminobenzoate

InChI

InChI=1S/C18H26N2O4/c1-12(21)23-15-10-17(2,3)20(18(4,5)11-15)24-16(22)13-6-8-14(19)9-7-13/h6-9,15H,10-11,19H2,1-5H3

InChI Key

BVCXOEIOBRWZCA-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)N)(C)C

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)N)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
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Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
Reactant of Route 3
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
Reactant of Route 4
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
Reactant of Route 5
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
Reactant of Route 6
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester

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